4-Dimethoxymethyl-pyrimidine-2-thiol

Description

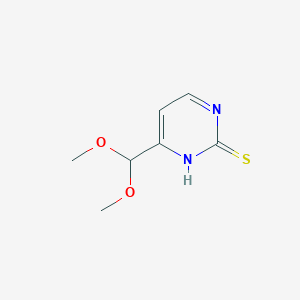

4-Dimethoxymethyl-pyrimidine-2-thiol is a pyrimidine derivative characterized by a dimethoxymethyl group (-CH(OCH₃)₂) at the 4-position and a thiol (-SH) group at the 2-position of the pyrimidine ring. This structure imparts unique chemical properties, including enhanced solubility due to the polar methoxy groups and reactivity driven by the thiol moiety.

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

6-(dimethoxymethyl)-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C7H10N2O2S/c1-10-6(11-2)5-3-4-8-7(12)9-5/h3-4,6H,1-2H3,(H,8,9,12) |

InChI Key |

PCXZVJZHPCQDTC-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=NC(=S)N1)OC |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 4-Dimethoxymethyl-Pyrimidine-2-Thiol

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with thiol compounds. Various methods have been reported, including:

- Thioether Formation : The reaction of 4-dimethoxymethyl-pyrimidine with thiols or thioacids can yield thioether derivatives.

- Cyclization Reactions : Utilizing cyclocondensation reactions to form the pyrimidine ring while introducing sulfur functionalities.

Biological Activities

The biological properties of this compound have been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and caspases while inhibiting anti-apoptotic proteins like Bcl-2 .

- Case Study : A compound structurally related to this compound showed an IC50 value of approximately 11.08 µM against solid tumor cells, indicating potent anticancer activity .

Anti-inflammatory Effects

Pyrimidine derivatives have also been shown to possess anti-inflammatory properties. In vitro studies indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

- IC50 Values : Some compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrimidine derivatives is vital for optimizing their therapeutic efficacy.

| Compound | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| Compound A | Pyrimidine with methoxy groups | Anticancer | 11.08 µM |

| Compound B | Thioether derivative | Anti-inflammatory | 0.04 µmol |

Potential Therapeutic Uses

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : As a lead compound for developing novel anticancer drugs targeting specific pathways involved in cell proliferation and survival.

- Anti-inflammatory Treatments : As a candidate for developing new anti-inflammatory agents that could provide alternatives to current therapies.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-2-thiol Derivatives

Structural and Functional Group Variations

The following table summarizes key pyrimidine-2-thiol derivatives and their distinguishing features:

Key Comparative Insights

Solubility and Reactivity

- This compound: The dimethoxymethyl group enhances polarity and solubility in organic solvents compared to alkylthio substituents (e.g., methylthio in 4-Amino-2-(methylthio)-6-pyrimidinol). Methoxy groups also reduce steric hindrance, facilitating nucleophilic reactions at the thiol site .

- Methylthio vs. Thiol Groups: Methylthio (-SCH₃) derivatives (e.g., 4-Amino-2-(methylthio)-6-pyrimidinol) exhibit lower reactivity in metal chelation compared to free thiol (-SH) groups, as seen in pyrimidine-2-thiol’s efficacy for Pb²⁺ adsorption .

Physicochemical Data Comparison

Preparation Methods

Carbodiimide-Mediated Thiol Coupling

A method validated for bioactive compounds involves reacting pyrimidine derivatives with Tr-S-CH-COOH in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). This approach achieves thioester formation, followed by deprotection under basic conditions to yield the free thiol.

Example Protocol

-

Dissolve 4-dimethoxymethyl-pyrimidine (1 mM) and Tr-S-CH-COOH (1.2 mM) in dichloromethane.

-

Add DMAP (1.5 mM) and EDCI (1.5 mM) sequentially.

-

Stir for 2–24 hours at room temperature.

-

Purify via column chromatography (hexane/ethyl acetate gradient).

This method avoids harsh oxidative conditions, preserving the dimethoxymethyl group’s integrity.

Heterocyclization Approaches for Ring Formation

Constructing the pyrimidine ring from smaller fragments pre-functionalized with target substituents provides an alternative route.

[5+1] Cyclization with Thiourea Derivatives

Thiourea derivatives participate in cyclocondensation reactions with diketones or keto-esters to form pyrimidine cores. For instance, ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate reacts with ethyl isothiocyanate to yield thioxopyrimidine derivatives. Adapting this method, a dimethoxymethyl-containing diketone could cyclize with thiourea to directly incorporate both substituents.

Mechanistic Insights

-

Nucleophilic attack by thiourea’s sulfur at the electrophilic carbonyl carbon.

-

Cyclization via elimination of water or alcohol.

Functional Group Interconversion and Optimization

Oxidation-Reduction Sequences

While direct thiol introduction is preferable, indirect routes involving sulfoxide or sulfone intermediates may be necessary. For example, methylthio groups (installed via methionine analogs) can be oxidized to sulfones using hydrogen peroxide and subsequently reduced to thiols with agents like lithium aluminum hydride (LiAlH).

Critical Considerations

-

Oxidation Catalyst : Sodium tungstate (0.1–0.2 mol%) in acetic acid ensures selective sulfone formation.

-

Reduction Conditions : LiAlH in tetrahydrofuran (THF) at 0°C minimizes over-reduction.

Purification and Stabilization Techniques

Aqueous-Acidic Workup for Byproduct Removal

Post-oxidation, adjusting the reaction mixture to pH 5–8 with aqueous base facilitates hydrolysis of byproducts like 2,4-bis(methylsulfonyl)-6-methoxy-1,3-pyrimidine. Stirring with toluene at 30–60°C partitions impurities into the aqueous phase, yielding >90% pure product after distillation.

Q & A

Q. Key Variables :

- Temperature : Excess heat may degrade thiol groups; maintain 40–60°C.

- pH : Alkaline conditions (pH 9–10) enhance nucleophilic substitution efficiency .

Basic: How can structural ambiguities in this compound be resolved experimentally?

Methodological Answer:

Structural confirmation requires a combination of:

X-ray Crystallography : Resolves bond lengths and angles (e.g., analogous pyrimidine-thiol coordination polymers in ).

NMR Spectroscopy :

- <sup>1</sup>H NMR : Identify methoxy protons (δ 3.2–3.5 ppm) and thiol proton (δ 1.5–2.5 ppm, if not deprotonated).

- <sup>13</sup>C NMR : Confirm dimethoxymethyl carbons (δ 50–55 ppm) and pyrimidine ring carbons .

Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> or [M–H]<sup>−</sup> ions) .

Contradiction Note : Thiol tautomerism (e.g., thione-thiol equilibrium) may cause spectral discrepancies; stabilize with inert atmospheres during analysis .

Advanced: How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations can model reaction pathways:

Electrophilicity Analysis : Calculate Fukui indices to identify reactive sites (e.g., C2 position on the pyrimidine ring).

Transition-State Modeling : Use Gaussian or ORCA software to map energy barriers for methoxy or thiol group substitutions.

Solvent Effects : Include polarizable continuum models (PCM) for solvent interactions (e.g., DMSO or ethanol) .

Validation : Compare predicted activation energies with experimental kinetic data (e.g., second-order rate constants for thiol derivatization in ).

Advanced: What strategies mitigate contradictions in reported biological activities of pyrimidine-thiol derivatives?

Methodological Answer:

Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) arise from:

Purity Issues : Validate compound purity via HPLC (≥95%) and control for byproducts (e.g., oxidized disulfides) .

Assay Conditions :

- pH-Dependent Activity : Thiol groups are redox-sensitive; perform assays under anaerobic conditions.

- Cellular Uptake : Use fluorescence tagging (e.g., coumarin-maleimide probes ) to quantify intracellular accumulation.

Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replace dimethoxymethyl with methylthio) and compare IC50 values .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (thiols can cause skin/eye irritation ).

Ventilation : Use fume hoods to avoid inhalation of vapors (thiols have low odor thresholds).

Waste Disposal : Collect thiol-containing waste separately and neutralize with oxidizing agents (e.g., H2O2) before disposal .

Advanced: How is this compound utilized in coordination polymer design?

Methodological Answer:

Pyrimidine-thiols act as ligands for metal-organic frameworks (MOFs):

Ligand Design : The thiol group coordinates to transition metals (e.g., Cu<sup>II</sup>, Zn<sup>II</sup>), while methoxy groups tune solubility .

Synthesis : React with metal salts (e.g., Cu(NO3)2) in DMF/water at 80–100°C for 24–48 hours.

Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.